Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate
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Overview
Description
Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure that includes a bromine atom, an ethyl ester group, and a fused pyrazolo-oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core pyrazolo-oxazepine structure, followed by bromination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in treating various diseases.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: Similar structure but different heterocyclic ring system.
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: Contains additional iodine atom.
Uniqueness
Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate is unique due to its specific combination of functional groups and fused ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13BrN2O3 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
ethyl 9-bromo-5,6-dihydropyrazolo[1,5-d][1,4]benzoxazepine-2-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3/c1-2-19-14(18)11-8-12-10-4-3-9(15)7-13(10)20-6-5-17(12)16-11/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
YGAGKEBBXVIULW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC3=C(C2=C1)C=CC(=C3)Br |
Origin of Product |
United States |
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